3-Chlorodecane
Description
3-Chlorodecane is a chlorinated alkane with the molecular formula C₁₀H₂₁Cl, consisting of a 10-carbon linear chain (decane) with a chlorine atom substituted at the third carbon position. This structural feature distinguishes it from other chlorodecane isomers, such as 1-chlorodecane, 2-chlorodecane, and 4-chlorodecane. The compound’s molecular weight is 176.45 g/mol (calculated as: 12×10 + 1×21 + 35.45).
Properties
CAS No. |
1002-11-5 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
3-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |
InChI Key |
SMVZPOXWOUHGQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)Cl |
Canonical SMILES |
CCCCCCCC(CC)Cl |
Synonyms |
3-Chlorodecane |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Electronic and Thermodynamic Properties
The position of the chlorine atom significantly influences molecular orbital energies (EHOMO and ELUMO), which govern reactivity and thermodynamic stability. highlights the ELUMO–EHOMO gap for chlorodecane isomers:
| Compound | ELUMO–EHOMO (eV) |
|---|---|
| 1-Chlorodecane | 12.64 |
| 2-Chlorodecane | 12.52 |
| 3-Chlorodecane | 12.48 |
| 4-Chlorodecane | 12.45 |
As the chlorine shifts toward the center of the carbon chain (from position 1 to 4), the energy gap narrows. This trend reflects increased electron delocalization and reduced thermodynamic stability, making this compound more reactive in certain environments compared to its terminal isomers .
Reactivity and Environmental Degradation
- Reactivity : Central chlorine substitution (e.g., this compound) may hinder nucleophilic substitution reactions due to steric hindrance, whereas terminal isomers (1-chlorodecane) are more accessible for such reactions.
- Environmental Persistence : Chlorinated alkanes are generally resistant to biodegradation. However, the chlorine position impacts degradation rates; central substitution (as in this compound) may reduce enzymatic accessibility, prolonging environmental persistence compared to terminal isomers .
Physical Properties
While explicit data for boiling points or solubility are unavailable in the evidence, general trends for chlorinated alkanes can be inferred:
- Boiling Points : Chlorine position minimally affects boiling points in straight-chain isomers, but branching (e.g., in branched analogs like 3-methyldecane) lowers boiling points due to reduced surface area.
- Solubility : All chlorodecanes exhibit low water solubility (<1 mg/L) due to their hydrophobic carbon chains, though terminal isomers may have slightly higher solubility due to polar C-Cl bond exposure .
Comparison with Structurally Related Compounds
3-Chlorocyclohexene
3-Methyldecane
- Structure : A branched alkane (C₁₁H₂₄) with a methyl group at the third position.
- Properties : The absence of chlorine reduces polarity, resulting in lower density and higher volatility compared to this compound. Such branched alkanes are more susceptible to combustion than chlorinated analogs .
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